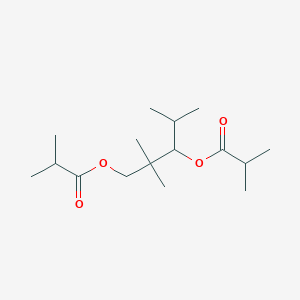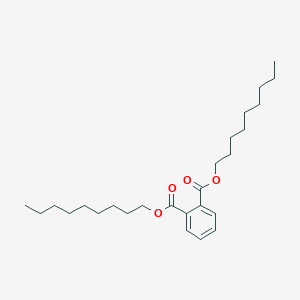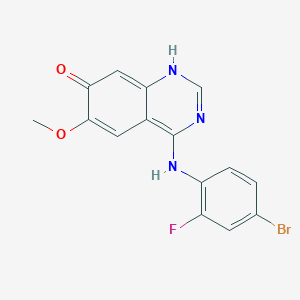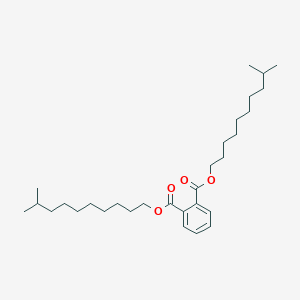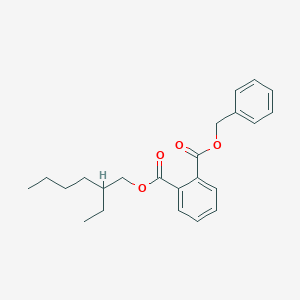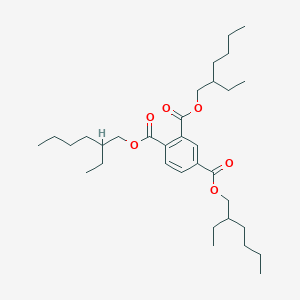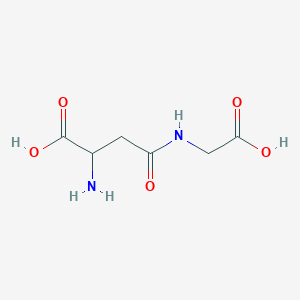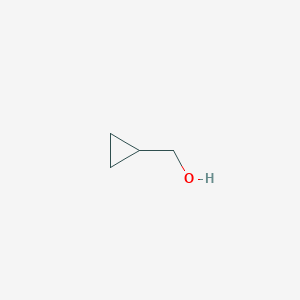
Vitalethine
Overview
Description
Vitalethine is a thiol-based compound, specifically N-(carboxy)-β-alanyl-cysteamine. It has garnered significant interest due to its potent biological activities, including its ability to modulate erythropoiesis and neoplasia . This compound and its derivatives are known for their regulatory effects on red blood cell production and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitalethine can be synthesized through various chemical routes. One common method involves the reaction of β-alanine with cysteamine in the presence of a carboxylating agent . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate this compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: Vitalethine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides, such as this compound disulfide.
Reduction: The disulfide form can be reduced back to the thiol form under reducing conditions.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: this compound disulfide.
Reduction Products: this compound thiol.
Substitution Products: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
Vitalethine has diverse applications in scientific research:
Mechanism of Action
Vitalethine exerts its effects through interactions with peptidyl hormones and other endogenous effectors . It modulates enzymatic activities and cellular responses by forming mixed disulfides with cysteamine and other thiol-containing molecules . These interactions influence various molecular pathways, including those involved in cell division and immune responses .
Comparison with Similar Compounds
Vitalethine is unique due to its high potency and diverse biological activities. Similar compounds include:
Cysteamine: Shares the thiol group but lacks the carboxy-β-alanyl moiety.
N-Acetylcysteine: Another thiol-based compound with antioxidant properties.
Cystamine: A disulfide form of cysteamine with similar regulatory effects on enzymes.
This compound stands out due to its ability to modulate erythropoiesis and immune responses at very low concentrations, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
[3-[2-[2-[3-(carboxyamino)propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]carbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c17-9(1-3-15-11(19)20)13-5-7-23-24-8-6-14-10(18)2-4-16-12(21)22/h15-16H,1-8H2,(H,13,17)(H,14,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURKZIMAQBJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162322 | |
| Record name | Vitalethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143129-01-5 | |
| Record name | Vitalethine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143129015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitalethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

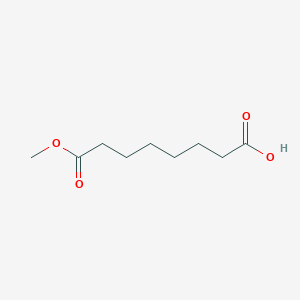
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)
